3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid
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Overview
Description
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile tool in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The general synthetic route includes:
Protection of the amino group: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3).
Formation of the ethoxy linkage: The protected amino compound is then reacted with ethylene glycol to form the ethoxy linkage.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid under conditions that facilitate esterification, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicine: Investigated for its potential therapeutic benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. This property makes it valuable in the stepwise synthesis of peptides, where precise control over the sequence of reactions is required.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- **[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid
Uniqueness
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid is unique due to its specific structure, which combines the Fmoc protecting group with an ethoxy linkage and a benzoic acid moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-6-5-7-17(14-16)29-13-12-25-24(28)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLJAMWEBFBINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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